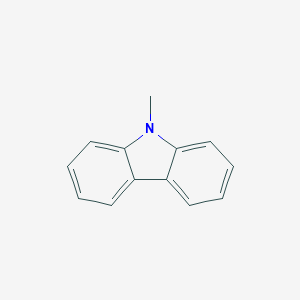

9-Methylcarbazole

Vue d'ensemble

Description

9-Methylcarbazole (CAS: 1484-12-4) is a carbazole derivative with a methyl group substituted at the nitrogen atom (position 9) of the carbazole skeleton. It is synthesized via N-alkylation reactions, such as the reaction of carbazole with methyl bromoacetate, yielding intermediates like methyl 9H-carbazole-9-acetate (). The compound is planar, with the carbazole ring system showing minimal deviation (mean atomic deviation = 0.0346 Å), and the methyl group forms a dihedral angle of ~86.5° with the aromatic system .

Méthodes De Préparation

N-Alkylation of Carbazole Using Methyl Halides

The most widely reported method for synthesizing 9-methylcarbazole involves the direct alkylation of carbazole’s nitrogen atom using methyl halides (e.g., methyl iodide or bromide) in the presence of a strong base. This approach leverages the nucleophilic character of the carbazole nitrogen to facilitate substitution reactions .

Reaction Mechanism and Conditions

In a typical procedure, carbazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). Potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) is added to deprotonate the nitrogen atom, enhancing its nucleophilicity. Methyl iodide (CH₃I) is then introduced dropwise, initiating an SN2 reaction (Figure 1). The reaction is conducted under inert atmospheric conditions (N₂ or Ar) to prevent oxidation side reactions .

Key parameters :

-

Solvent : DMF or DMAc (optimal for dissolving both carbazole and base).

-

Temperature : 60–80°C (accelerates reaction kinetics without promoting decomposition).

-

Molar ratio : Carbazole:base:methyl iodide = 1:1.2–1.5:1.5–2.0 (excess methyl iodide ensures complete alkylation) .

Workup and Purification

Post-reaction, the mixture is quenched with water to precipitate the product. Crude this compound is collected via vacuum filtration and purified through recrystallization using ethyl acetate/hexane (3:7 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Yield and Characterization :

-

¹H NMR (DMSO-d₆) : δ 8.14 (d, J = 7.8 Hz, 2H), 7.60 (d, J = 8.2 Hz, 2H), 7.44 (t, J = 7.1 Hz, 2H), 7.21–7.15 (m, 2H), 4.35 (t, J = 7.0 Hz, 2H), 2.37 (s, 3H, CH₃) .

-

FTIR (KBr) : Peaks at 3321 cm⁻¹ (C-H aromatic), 1657 cm⁻¹ (C=C), and 1298 cm⁻¹ (C-N) .

Friedel-Crafts Alkylation Using Methylating Agents

Alternative routes employ Friedel-Crafts alkylation, where carbazole reacts with methylating agents (e.g., methyl chloride or methanol) in the presence of Lewis acids like aluminum chloride (AlCl₃) . This method targets ring alkylation but can also achieve N-alkylation under controlled conditions.

Procedure and Optimization

In a representative protocol, carbazole is suspended in dichloromethane (DCM), and AlCl₃ is added to form a Lewis acid-base complex. Methyl chloride (CH₃Cl) is introduced via an addition funnel, and the mixture is stirred at room temperature for 4–6 hours. The reaction proceeds through electrophilic aromatic substitution, with AlCl₃ polarizing the methyl chloride to generate a reactive methyl cation .

Critical considerations :

-

Solvent : DCM or 1,2-dichloroethane (minimizes side reactions).

-

Stoichiometry : AlCl₃:carbazole = 2:1 (avoids over-alkylation).

-

Temperature : 25–40°C (higher temperatures risk polysubstitution) .

Isolation and Analysis

The reaction is quenched by pouring into ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate) yields this compound as a white crystalline solid.

Performance metrics :

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

N-Alkylation : Superior yields (85–92%) and shorter reaction times (6–12 hours) make this method industrially viable .

-

Friedel-Crafts : Lower yields (75–80%) due to competing ring alkylation and solvent limitations .

Purity and Byproducts

-

N-Alkylation : Generates minimal byproducts (traces of unreacted carbazole) .

-

Friedel-Crafts : May produce 3- or 6-methylcarbazole isomers, necessitating rigorous purification .

Advanced Modifications and Catalytic Innovations

Recent advancements focus on replacing hazardous reagents with greener alternatives:

-

Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in aqueous NaOH enables N-alkylation at 50°C, reducing solvent use .

-

Microwave-assisted synthesis : Accelerates reaction kinetics (yield: 88% in 2 hours) .

Table 2. Spectral Data for this compound

Applications De Recherche Scientifique

Material Science

Polymer Synthesis:

9-Methylcarbazole is utilized in the synthesis of conductive polymers through electrochemical oxidation. Poly(this compound) films exhibit excellent electrical conductivity and stability, making them suitable for applications in organic electronics. Studies have demonstrated that these polymers can be deposited on various substrates, enhancing their utility in flexible electronic devices .

Table: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Conductivity | High |

| Absorption (UV range) | Strong |

| Stability | Excellent |

| Mobility | High |

Photochemistry

Photoinitiators:

In photochemical reactions, this compound acts as a photoinitiator. It can generate radicals upon UV irradiation, initiating free radical polymerization processes. This property is particularly useful in the production of crosslinked polymer networks, which are essential for coatings and adhesives .

Case Study: Photopolymerization

In a study focusing on the photopolymerization of acrylates using this compound as a photoinitiator, researchers observed that the compound effectively initiated polymerization under UV light, leading to high conversion rates and well-defined polymer structures .

Organic Light Emitting Diodes (OLEDs)

Electron Transport Layer:

Due to its favorable electronic properties, this compound is used as an electron transport material in OLEDs. Its ability to facilitate charge transport while maintaining high luminescence efficiency makes it a valuable component in the fabrication of OLED devices .

Table: Performance Metrics of OLEDs Using this compound

| Metric | Value |

|---|---|

| Maximum Luminance | High |

| Efficiency | Improved |

| Stability | Enhanced |

Pharmaceutical Applications

Synthesis of Drug Compounds:

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to biologically active derivatives. Research has indicated its potential role in developing novel therapeutic agents .

Case Study: Anticancer Agents

Research into the derivatives of this compound has shown promising results in anticancer activity, with several compounds exhibiting significant cytotoxic effects against cancer cell lines .

Environmental Applications

Photocatalysis:

The compound has also been explored for its photocatalytic properties, particularly in environmental remediation processes. It can facilitate the degradation of pollutants under UV light, showcasing its potential for use in wastewater treatment technologies .

Mécanisme D'action

The mechanism of action of 9-Methylcarbazole involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating electron transfer reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Key Properties :

- Photoluminescence : 9-Methylcarbazole exhibits strong emission at ~364 nm with a quantum yield (ΦPL) of 51%, making it a candidate for optoelectronic applications .

- Mutagenicity: It shows mutagenic activity attributed to its metabolite, 9-hydroxymethylcarbazole, unlike unsubstituted carbazole, which is non-mutagenic .

- Applications : Used as a fluorescence derivatization reagent and in organic electronics due to its π-conjugated system .

Comparison with Similar Carbazole Derivatives

Structural and Crystallographic Comparisons

The molecular packing and intermolecular interactions of this compound are critically influenced by the substituent at position 7. Below is a comparison with analogs (Table 1):

Table 1: Structural Comparison of Carbazole Derivatives

- π-Stacking : this compound and its brominated derivative (4) form slipped π-stacks along the crystallographic axis, enabling charge transport in organic electronics. In contrast, 9-ethylcarbazole (8) and unsubstituted carbazole (10) adopt herringbone packing, which is less efficient for electronic applications .

- Substituent Effects : The methyl group at position 9 reduces steric hindrance compared to ethyl, allowing tighter π-stacking. Halogenation (e.g., bromine at 3/6 positions) enhances intermolecular interactions (C–H⋯Br) and electronic coupling .

Electronic and Optoelectronic Properties

Table 2: Electronic Properties of Selected Carbazoles

- Energy Transfer : In Cz2HPS systems, this compound’s emission is quenched due to intramolecular energy transfer to the HPS core, demonstrating its utility in light-harvesting applications .

- Halogenated Derivatives : Brominated analogs (e.g., compound 4) show red-shifted absorption and improved charge mobility, making them superior for photovoltaic devices .

Mutagenicity :

- This compound is mutagenic in CHO cells, unlike carbazole (10). Its activity is linked to hydroxylation at the methyl group, forming 9-hydroxymethylcarbazole .

Environmental Presence :

- Methylcarbazole isomers (e.g., 4-methyl) dominate in fossil fuel derivatives, while this compound is less common, likely due to synthetic preferences .

Activité Biologique

9-Methylcarbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant research findings and data.

This compound (CAS Number: 1484-12-4) is characterized by its white crystalline powder form with a melting point ranging from 87 to 92 °C. Its structure includes a methyl group attached to the nitrogen atom of the carbazole ring, which influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Research indicates that carbazole compounds exhibit significant antibacterial and antifungal properties:

- Bacterial Inhibition : In a study evaluating various carbazole derivatives, it was found that this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were reported to be around 32 µg/mL, indicating moderate efficacy against Gram-positive bacteria but less effectiveness against Gram-negative strains .

- Fungal Activity : In vitro tests revealed that this compound showed over 60% inhibition of fungal growth in cultures of Candida albicans when tested at concentrations of 64 µg/mL .

Cytotoxic Effects

The cytotoxic properties of this compound have been investigated in various cancer cell lines:

- Cancer Cell Lines : A study assessed the cytotoxic effects of various carbazole derivatives, including this compound, on six human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation by interfering with DNA-dependent enzymes such as topoisomerase I/II .

- Mechanisms of Action : The mechanism underlying the cytotoxicity involves disruption of cell cycle progression. For instance, treatment with derivatives like HYL-6d (related to this compound) resulted in significant cell cycle arrest in the S phase, indicating potential therapeutic applications in cancer treatment .

Case Studies and Research Findings

Several case studies have documented the biological activities associated with this compound:

- Anticryptosporidial Activity : In a neonatal mouse model, several carbazole derivatives were tested for their efficacy against Cryptosporidium oocysts. Compounds related to this compound showed significant reductions in oocyst output compared to controls, suggesting potential use in treating cryptosporidiosis .

- Mutagenicity Studies : While carbazole itself has limited genotoxic potential, studies indicate that both this compound and its ethyl counterpart exhibit mutagenic activity in certain bacterial strains (e.g., Salmonella typhimurium TA100). This raises considerations regarding their safety profiles in therapeutic applications .

- Photochemical Applications : Recent research has explored the use of this compound in photochemical reactions, particularly as a photoinitiator in polymerization processes. Its ability to generate free radicals upon UV irradiation makes it valuable in material science .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-methylcarbazole, and how can purity be optimized?

- Answer : this compound is typically synthesized via alkylation of carbazole using methylating agents under controlled conditions. For example, a modified method involves reacting carbazole with 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C for 3 hours, followed by recrystallization from ethanol to achieve ~89.5% yield . Purity optimization requires careful solvent selection (e.g., ethanol for recrystallization) and post-synthesis characterization (GC purity ≥99%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Essential techniques include:

- Elemental analysis : Confirms empirical formula (C13H11N).

- Spectroscopy : IR for functional groups (e.g., C-N stretching), NMR (<sup>1</sup>H/<sup>13</sup>C) for structural elucidation, and mass spectrometry for molecular ion detection (e.g., m/z 180 base peak) .

- Thermal analysis : Melting point determination (88–91°C) .

Q. What are the key thermochemical properties of this compound relevant to experimental design?

- Answer : Critical properties include:

- Enthalpy of combustion : −6,980 kJ/mol (measured via bomb calorimetry).

- Vapor pressure : 0.12 Pa at 25°C (determined by gas saturation).

- Sublimation enthalpy : 98.3 kJ/mol (calculated from vapor pressure vs. temperature data) .

- These parameters inform storage conditions (e.g., refrigeration to minimize sublimation) and reaction scalability.

Advanced Research Questions

Q. How can this compound act as a photosensitizer in photoinduced electron-transfer (PET) reactions?

- Answer : In PET-driven deoxygenation, this compound facilitates electron transfer under UV irradiation (450W lamp). For example, it enables the deoxygenation of 2-O-benzoylated aldonolactones to yield 2-deoxy derivatives. Key factors include degassing (to remove O2), solvent polarity, and irradiation time (typically 6–12 hours) .

Q. What toxicological insights exist for this compound in biological systems?

- Answer : A bioassay in B6C3F1 mice revealed:

- Urinary excretion : 12% of administered dose within 24 hours.

- DNA binding : Covalent adduct formation in liver tissue (0.8 adducts/10<sup>6</sup> nucleotides at 50 mg/kg dose).

- Study design included oral administration, HPLC-MS for metabolite profiling, and <sup>32</sup>P-postlabeling for DNA adduct detection .

Q. How does this compound perform in electropolymerization for functional materials?

- Answer : Electropolymerization of carbazole derivatives (e.g., copolymerization with EDOT) on electrodes involves cyclic voltammetry in acetonitrile with TBAPF6 as electrolyte. The resulting films exhibit capacitive behavior (e.g., 120 F/g at 10 mV/s) and are characterized by electrochemical impedance spectroscopy (EIS) .

Q. How to resolve contradictions in reported synthetic yields of this compound derivatives?

- Answer : Discrepancies (e.g., 89.5% vs. lower yields) arise from:

- Catalyst loading : TBAB concentrations >5 mol% may reduce side reactions.

- Purification : Recrystallization vs. column chromatography impacts purity and recovery.

- Reagent ratios : Excess alkylating agents (e.g., 1,4-dibromobutane) improve conversion .

Q. What stability challenges arise when handling this compound under oxidative or thermal conditions?

- Answer : Stability issues include:

Propriétés

IUPAC Name |

9-methylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFLTYHTFPTIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073945 | |

| Record name | 9H-Carbazole, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-12-4 | |

| Record name | N-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76SOP090PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.